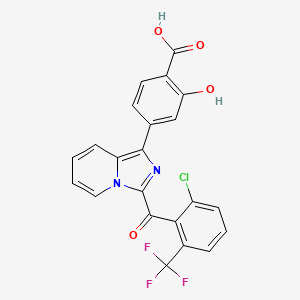

GNE-0946

説明

特性

IUPAC Name |

4-[3-[2-chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClF3N2O4/c23-14-5-3-4-13(22(24,25)26)17(14)19(30)20-27-18(15-6-1-2-9-28(15)20)11-7-8-12(21(31)32)16(29)10-11/h1-10,29H,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAUZNSONHHQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(N2C=C1)C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC(=C(C=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-0946: An In-Depth Technical Guide on the Mechanism of Action in T Cells

Disclaimer: As of late 2025, publicly available scientific literature and clinical data do not contain specific information on a compound designated "GNE-0946." Therefore, this document provides a detailed overview of the expected mechanism of action of a hypothetical potent and selective dual Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitor, herein referred to as this compound, in T lymphocytes. The quantitative data, experimental protocols, and pathway representations are based on established knowledge of the PI3K/mTOR signaling axis in T cells and data from well-characterized dual PI3K/mTOR inhibitors such as BEZ235 and PF-04691502.

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action of this compound, a putative dual PI3K/mTOR inhibitor, within T lymphocytes. T cells are critical mediators of the adaptive immune response, and their activation, proliferation, and differentiation are tightly regulated by intracellular signaling pathways. The PI3K/mTOR pathway is a central node in this regulation, integrating signals from the T cell receptor (TCR) and co-stimulatory molecules to control T cell fate and function. By targeting both PI3K and mTOR, this compound is anticipated to be a powerful modulator of T cell activity, with significant implications for the treatment of autoimmune diseases, transplant rejection, and certain hematological malignancies. This document details the molecular interactions of this compound, its impact on key T cell functions, and provides standardized protocols for its preclinical evaluation.

The PI3K/mTOR Signaling Pathway in T Cell Biology

The PI3K/Akt/mTOR signaling network is fundamental for T cell development, activation, differentiation, and survival.[1][2] In healthy tissues, the PI3K-δ and -γ isoforms are predominantly expressed in hematopoietic cells, making them attractive targets for immunomodulatory therapies.[3]

Upon engagement of the T cell receptor (TCR) and co-stimulatory molecules like CD28, Class IA PI3Ks (including the p110δ isoform) are recruited to the plasma membrane.[2][4] They phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as PDK1 and Akt.[2]

Activated Akt has numerous substrates that promote cell growth, proliferation, and survival. A key downstream effector of the PI3K/Akt pathway is the mTOR complex, which exists in two distinct forms: mTORC1 and mTORC2.[1]

-

mTORC1 is a critical regulator of protein synthesis, lipid metabolism, and cell growth. Its activation is promoted by Akt and is sensitive to the inhibitor rapamycin.

-

mTORC2 is involved in the full activation of Akt and also plays a role in cytoskeletal organization.

The PI3K/mTOR pathway is crucial for the metabolic reprogramming that occurs upon T cell activation, shifting from a catabolic state in naive T cells to a highly anabolic state in effector T cells, characterized by increased glucose uptake and glycolysis.[5]

This compound: A Dual Inhibitor of PI3K and mTOR

This compound is hypothesized to be an ATP-competitive inhibitor that targets the catalytic subunits of both PI3K and mTOR kinases. This dual inhibition is expected to be more effective than targeting either kinase alone, as it can overcome the feedback loops that may arise from single-target inhibition.[6] For instance, inhibition of mTORC1 alone can sometimes lead to the activation of Akt via a negative feedback loop.[7] By inhibiting PI3K, this compound would prevent this reactivation.

The primary isoforms of PI3K targeted by this compound in T cells are likely p110δ and p110γ, given their crucial roles in immune cell function.[3][8] Inhibition of these isoforms, coupled with the blockade of mTORC1 and mTORC2, would profoundly impact T cell signaling.

Molecular Mechanism of Action

This compound is predicted to bind to the ATP-binding pocket of PI3K and mTOR, preventing the phosphorylation of their respective substrates. This would lead to a cascade of downstream effects:

-

Inhibition of PI3K: Prevents the production of PIP3, leading to reduced activation of Akt and other downstream effectors.

-

Inhibition of mTORC1: Suppresses protein synthesis by inhibiting the phosphorylation of its key substrates, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

-

Inhibition of mTORC2: Blocks the full activation of Akt by preventing its phosphorylation at Serine 473.

The combined effect would be a potent suppression of T cell activation, proliferation, and effector functions.

Quantitative Data on the Effects of Dual PI3K/mTOR Inhibitors on T Cells

The following tables summarize quantitative data from studies on well-characterized dual PI3K/mTOR inhibitors, which can be considered representative of the expected activity of this compound.

Table 1: In Vitro Inhibitory Activity of Dual PI3K/mTOR Inhibitors on T Cell Proliferation

| Compound | T Cell Type | Stimulation | Assay | IC50 (nM) | Reference |

| BEZ235 | Human Pan T cells | anti-CD3/CD28 | [³H]-thymidine incorporation | 50-100 | [9] |

| PF-04691502 | CTCL cell lines | - | Cell Growth Assay | 100-500 | [10] |

| BGT226 | ALL cell lines | - | Proliferation Assay | <10 | [7] |

Table 2: Effect of Dual PI3K/mTOR Inhibitors on T Cell Cytokine Production

| Compound | T Cell Type | Cytokine | Inhibition (%) at 1 µM | Reference |

| BEZ235 | Human CD4+ T cells | IFN-γ | >80 | [9] |

| BEZ235 | Human CD4+ T cells | IL-2 | >90 | [9] |

| Idelalisib (PI3Kδ inhibitor) | Human T cells | IFN-γ, TNF-α, IL-5, IL-17 | Significant reduction | [4] |

Experimental Protocols

T Cell Proliferation Assay

This protocol details a method to assess the effect of this compound on T cell proliferation using a dye dilution assay and flow cytometry.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

-

Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

-

This compound (dissolved in DMSO)

-

96-well flat-bottom plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Label the cells with the proliferation dye according to the manufacturer's instructions.

-

Resuspend the labeled cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.[11]

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all stimulated wells.[11]

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD4, CD8) if desired.

-

Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of the proliferation dye fluorescence intensity in daughter cells.

Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

This protocol describes the detection of key phosphorylated proteins in the PI3K/mTOR pathway in T cells treated with this compound.

Materials:

-

Purified T cells

-

RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Isolate and purify T cells.

-

Starve the cells in serum-free RPMI for 2-4 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the T cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to induce pathway phosphorylation.

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[13]

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

PI3K/mTOR Signaling Pathway in T Cells and Inhibition by this compound

Caption: PI3K/mTOR signaling in T cells and points of inhibition by this compound.

Experimental Workflow for Assessing this compound Activity in T Cells

Caption: Workflow for evaluating the impact of this compound on T cell function.

Conclusion

While specific data for this compound is not available, the established roles of the PI3K/mTOR pathway in T cell biology allow for a robust prediction of its mechanism of action. As a dual inhibitor, this compound is expected to potently suppress T cell activation, proliferation, and effector functions. The provided experimental protocols and visualizations serve as a guide for researchers and drug development professionals to investigate the immunomodulatory properties of such compounds. Further studies are warranted to elucidate the precise isoform selectivity and in vivo efficacy of any novel dual PI3K/mTOR inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of the PI3K-AKT kinase pathway in T cell development beyond the β checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Strategies to Overcome Failures in T-Cell Immunotherapies by Targeting PI3K-δ and –γ [frontiersin.org]

- 4. The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR and Other Effector Kinase Signals that Impact T Cell Function and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]

- 7. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. Targeting of PI3K/AKT/mTOR pathway to inhibit T cell activation and prevent graft-versus-host disease development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical Evidence for Targeting PI3K/mTOR Signaling with Dual-Inhibitors as a Therapeutic Strategy against Cutaneous T-Cell Lymphoma [art.torvergata.it]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Discovery and Synthesis of RORγ Agonist GNE-0946: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as interleukin-17 (IL-17). As such, it has emerged as a key therapeutic target for autoimmune diseases. While much effort has been focused on the development of RORγ inverse agonists to suppress inflammation, the discovery of potent and selective agonists is crucial for elucidating the full therapeutic potential of modulating this pathway. This technical guide provides an in-depth overview of the discovery and synthesis of GNE-0946, a potent and selective RORγ agonist.

Discovery of this compound

This compound belongs to a class of compounds known as imidazo[1,5-a]pyridines and -pyrimidines. The discovery of this chemical scaffold as a modulator of RORγ was the result of a focused screening effort by scientists at Genentech. While the initial publication primarily detailed the structure-activity relationship (SAR) of inverse agonists within this series, it also disclosed this compound as a potent chemical probe for exploring RORγ biology. Although characterized as an agonist, its discovery was reported alongside a series of inverse agonists, highlighting the subtle structural modifications that can switch the pharmacological output from inhibition to activation.

Synthesis of this compound

The synthesis of the imidazo[1,5-a]pyridine core of this compound involves a multi-step sequence. A generalized synthetic scheme, based on the methodologies for related compounds in the discovery publication, is outlined below.

Please note: The following is a representative synthesis based on published methods for analogous compounds. The exact, detailed protocol for this compound may vary and is often proprietary.

Biological Activity and Quantitative Data

This compound is a potent and selective agonist of RORγ. The primary in vitro measure of its activity is its half-maximal effective concentration (EC50) in a cell-based reporter assay.

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |

| This compound | RORγ Reporter Assay | HEK-293 | 4 | [1] |

Signaling Pathway

RORγ activation by an agonist like this compound initiates a cascade of events leading to the transcription of target genes, most notably those involved in Th17 cell differentiation and function.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are representative methodologies for key assays used in the characterization of RORγ modulators.

RORγ Reporter Gene Assay

This assay is fundamental for determining the potency of a RORγ agonist.

Objective: To measure the ability of a compound to activate RORγ-mediated gene transcription.

Methodology:

-

Cell Culture: HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Transfection: Cells are co-transfected with three plasmids:

-

An expression vector for full-length human RORγ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with ROR response elements (ROREs).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Compound Treatment: After 24 hours, the transfected cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Luciferase Assay: After a 16-24 hour incubation period, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The data are then plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis.

In Vitro Th17 Differentiation Assay

This assay assesses the functional impact of a RORγ agonist on primary immune cells.

Objective: To determine the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.

Methodology:

-

Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).

-

Cell Culture and Differentiation: The isolated cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling. A cocktail of cytokines, typically including TGF-β and IL-6, is added to the media to induce Th17 differentiation.

-

Compound Treatment: this compound or a vehicle control is added to the culture medium at the time of stimulation.

-

Flow Cytometry Analysis: After 3-5 days of culture, the cells are re-stimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. The cells are then stained for intracellular IL-17A and analyzed by flow cytometry.

-

Data Analysis: The percentage of IL-17A-producing CD4+ T cells is quantified to determine the effect of this compound on Th17 differentiation.

Conclusion

This compound is a valuable research tool for investigating the biological roles of RORγ. Its potency and selectivity make it an excellent probe for in vitro and in vivo studies aimed at understanding the therapeutic potential of RORγ agonism. The information provided in this technical guide serves as a foundational resource for researchers in the field of immunology and drug discovery. Further studies are warranted to fully explore the preclinical and potential clinical applications of RORγ agonists.

References

GNE-0946: A Technical Guide to its Presumed Role in the Th17 Cell Differentiation Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-0946 is a potent and selective synthetic agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt), a master regulator of T helper 17 (Th17) cell differentiation. With an EC50 of 4 nM in HEK-293 cells, this compound represents a powerful chemical tool for probing the biology of Th17 cells. While detailed experimental data on this compound's specific effects on Th17 differentiation are not extensively available in public literature, this guide synthesizes the known mechanisms of RORγt agonism and the general principles of Th17 cell biology to provide a comprehensive overview of its expected role and utility. This document outlines the core signaling pathways, provides detailed experimental protocols for studying RORγt agonism, and presents quantitative data from analogous RORγ agonists to infer the potential impact of this compound.

Introduction to this compound and RORγt

This compound is a small molecule identified as a potent and selective agonist for RORγ (RORc)[1]. RORγt, a splice variant of RORγ, is a nuclear receptor transcription factor that is essential for the development and function of Th17 cells. Th17 cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines play a crucial role in host defense against extracellular pathogens but are also implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.

As a RORγt agonist, this compound is expected to enhance the transcriptional activity of RORγt, thereby promoting Th17 cell differentiation and amplifying its effector functions. This makes this compound a valuable tool for studying the intricacies of Th17-mediated immunity and inflammation.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

The Th17 Cell Differentiation Pathway and the Role of RORγt

The differentiation of naïve CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu. The key signaling events are outlined below:

-

Initiation: The process is initiated by the combined action of Transforming Growth Factor-beta (TGF-β) and pro-inflammatory cytokines, most notably Interleukin-6 (IL-6).

-

STAT3 Activation: IL-6 signaling leads to the phosphorylation and activation of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).

-

RORγt Induction: Activated STAT3, in conjunction with TGF-β-induced signals, promotes the expression of RORγt.

-

Transcriptional Regulation: RORγt then binds to specific DNA sequences, known as ROR Response Elements (ROREs), in the promoter regions of Th17-associated genes, including IL17A, IL17F, and IL23R (the receptor for IL-23).

-

Th17 Commitment and Expansion: The expression of these target genes commits the T cell to the Th17 lineage. IL-23 plays a crucial role in the expansion, survival, and pathogenic function of differentiated Th17 cells.

As a RORγt agonist, this compound is anticipated to bind to the ligand-binding domain of RORγt, stabilizing an active conformation that enhances the recruitment of coactivators. This, in turn, would potentiate the transcription of RORγt target genes, leading to a more robust Th17 differentiation and effector response.

Caption: Simplified signaling pathway of Th17 cell differentiation highlighting the role of RORγt.

Quantitative Data (Inferred from Analogous RORγ Agonists)

Direct quantitative data for this compound's effect on primary Th17 cell differentiation is not publicly available. However, studies on other synthetic RORγ agonists provide insights into the expected effects.

| Compound Class | Target | Assay System | EC50 / IC50 | Effect on Th17 Cytokines | Reference |

| This compound | RORγ | HEK-293 Reporter Assay | 4 nM (EC50) | Data not available | [1] |

| Oxysterols (e.g., 7β, 27-OHC) | RORγt | Murine & Human T cells | Not specified | Enhanced IL-17 production | [2] |

| LYC-53772 | RORγ | Murine T cells | ~10 µM | Increased IL-17A, IL-17F, GM-CSF | [3] |

| LYC-54143 | RORγ | Human PBMCs | ~5 µM | Increased IL-17A, IL-17F, IL-22 | [3] |

These data suggest that a potent RORγ agonist like this compound would likely lead to a dose-dependent increase in the production of key Th17 cytokines.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the role of a RORγ agonist like this compound in Th17 cell differentiation.

In Vitro Human Th17 Cell Differentiation

Objective: To differentiate human naïve CD4+ T cells into Th17 cells in the presence of this compound and assess its impact.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naïve CD4+ T Cell Isolation Kit

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)

-

Recombinant human cytokines: IL-1β, IL-6, TGF-β, IL-23

-

Neutralizing antibodies: Anti-IFN-γ, Anti-IL-4

-

This compound (dissolved in DMSO)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

Cell culture plates

Protocol:

-

Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit.

-

Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash wells with PBS before use.

-

Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

-

Add the Th17 polarizing cytokine cocktail: IL-1β (10 ng/mL), IL-6 (20 ng/mL), TGF-β (5 ng/mL), and IL-23 (20 ng/mL).

-

Add neutralizing antibodies: Anti-IFN-γ (10 µg/mL) and Anti-IL-4 (10 µg/mL).

-

Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO).

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

After the culture period, cells and supernatants can be harvested for downstream analysis (Flow Cytometry, ELISA, qPCR).

Caption: Workflow for in vitro human Th17 cell differentiation and analysis of this compound effects.

Measurement of Cytokine Production by ELISA

Objective: To quantify the secretion of IL-17A, IL-17F, and IL-22 in the culture supernatants.

Protocol:

-

Harvest the cell culture supernatants from the Th17 differentiation assay.

-

Centrifuge to remove any cells or debris.

-

Use commercially available ELISA kits for human IL-17A, IL-17F, and IL-22.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding a substrate for color development.

-

Measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cytokine concentrations based on the standard curve.

Intracellular Staining for Flow Cytometry

Objective: To determine the percentage of Th17 cells (IL-17A+) and the expression of RORγt at the single-cell level.

Protocol:

-

Restimulate the differentiated T cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Wash the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a fixation/permeabilization buffer.

-

Stain for intracellular targets with fluorescently labeled antibodies against IL-17A and RORγt.

-

Acquire the cells on a flow cytometer and analyze the data to determine the percentage of CD4+IL-17A+ cells and the mean fluorescence intensity of RORγt.

Western Blot for STAT3 Phosphorylation

Objective: To assess the effect of this compound on the activation of the STAT3 signaling pathway.

Protocol:

-

Culture naïve CD4+ T cells under Th17 polarizing conditions with or without this compound for a short duration (e.g., 15-60 minutes).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Expected Outcomes and Interpretation

Based on its function as a RORγt agonist, this compound is expected to:

-

Increase the percentage of IL-17A-producing CD4+ T cells: This would be observed through flow cytometry.

-

Enhance the secretion of IL-17A, IL-17F, and IL-22: This would be quantified by ELISA.

-

Potentially increase the expression of RORγt itself: Although RORγt expression is primarily induced by cytokines, an agonist might stabilize the protein or influence its expression through feedback loops.

-

Show minimal direct effect on STAT3 phosphorylation: As RORγt acts downstream of STAT3, this compound is not expected to directly alter the phosphorylation of STAT3. However, it may indirectly influence the STAT3 pathway through feedback mechanisms.

Caption: Expected downstream effects of this compound as a RORγt agonist.

Conclusion

This compound is a valuable research tool for investigating the role of RORγt in Th17 cell biology. As a potent and selective agonist, it is expected to enhance Th17 differentiation and effector functions. The experimental protocols outlined in this guide provide a framework for characterizing its specific effects. Further research is warranted to generate specific quantitative data for this compound and to explore its potential in in vivo models of Th17-mediated diseases. The insights gained from such studies will be crucial for understanding the therapeutic potential of modulating the RORγt pathway.

References

GNE-0946: A Potent RORγ Agonist for Immune Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-0946 is a potent and selective synthetic agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ), a key transcription factor in the orchestration of immune responses.[1] RORγ is a master regulator of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cell differentiation and function, cell types that are critical in host defense and have been implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in anti-tumor immunity.[2][3][4] This technical guide provides a comprehensive overview of the biological function of this compound in immune modulation, based on the established mechanism of action of RORγ agonists.

Core Mechanism of Action

This compound, as a RORγ agonist, binds to the ligand-binding domain (LBD) of the RORγ protein. This binding event induces a conformational change in the receptor, stabilizing the transactivation helix (H12) and promoting the recruitment of coactivator proteins.[5] This molecular assembly then initiates the transcription of RORγ target genes, leading to a cascade of downstream cellular effects that modulate the immune response.[1][5]

The primary cellular targets of RORγ agonists are immune cells expressing this nuclear receptor, most notably Th17 and Tc17 cells, but also including type 3 innate lymphoid cells (ILC3s), γδ T cells, and lymphoid tissue inducer (LTi) cells.[6][7][8]

Immunomodulatory Effects of RORγ Agonism

The activation of RORγ by agonists like this compound results in a multi-faceted modulation of the immune system, primarily characterized by the enhancement of Type 17 immunity and the attenuation of immunosuppressive mechanisms.[2][9]

Enhancement of Type 17 Effector Functions

RORγ agonism drives the differentiation and enhances the effector functions of Th17 and Tc17 cells.[1][2] This is achieved through the upregulation of key cytokines and chemokines, as well as co-stimulatory molecules.

-

Increased Cytokine and Chemokine Production: Activation of RORγ leads to increased transcription and secretion of signature Type 17 cytokines, including Interleukin-17A (IL-17A), IL-17F, IL-22, and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[2][9] It also upregulates the chemokine CCL20, which is involved in the recruitment of immune cells.[2]

-

Augmented Co-stimulatory Receptor Expression: RORγ agonists have been shown to increase the expression of co-stimulatory receptors such as CD137 and CD226 on T cells, which enhances their activation and effector function.[2][9]

-

Improved Survival and Cytotoxic Activity: By promoting the expression of survival factors, RORγ agonism can enhance the persistence of Type 17 cells.[2] Furthermore, it can boost the cytotoxic activity of Tc17 cells against target cells.[2]

Attenuation of Immunosuppressive Mechanisms

In addition to augmenting pro-inflammatory responses, RORγ agonists can also counteract immunosuppressive pathways within the tumor microenvironment and other disease contexts.

-

Curtailment of Regulatory T cell (Treg) Formation: RORγ activation can inhibit the differentiation of immunosuppressive Foxp3+ regulatory T cells (Tregs).[2][9]

-

Reduction of Immunosuppressive Molecules: Treatment with RORγ agonists has been shown to diminish the expression of ectonucleotidases CD39 and CD73, which are involved in the production of immunosuppressive adenosine.[2][9]

-

Decreased Expression of Co-inhibitory Receptors: A key finding is the ability of RORγ agonists to decrease the expression of co-inhibitory receptors, or "immune checkpoints," such as Programmed cell death protein 1 (PD-1) and T-cell immunoreceptor with Ig and ITIM domains (TIGIT) on tumor-reactive lymphocytes.[2][9]

Quantitative Data on RORγ Agonist Activity

The following tables summarize quantitative data from studies on synthetic RORγ agonists, which are expected to be representative of the activity of this compound.

| Cell Type | Agonist | Effect | Fold/Percentage Change | Reference |

| Murine CD4+ T cells (Th17 polarized) | LYC-53772 | Increased % of IL-17A+ cells | From 12.0% to 20.0% | [2] |

| Murine CD8+ T cells (Tc17 polarized) | LYC-53772 | Increased % of IL-17A+ cells | From 21.4% to 40.4% | [2] |

| Human PBMCs (Type 17 polarized) | LYC-54143 | Increased IL-17A production | p < 0.03 | [10] |

| Human PBMCs (Type 17 polarized) | LYC-54143 | Increased IL-17F production | p < 0.03 | [10] |

| Human PBMCs (Type 17 polarized) | LYC-54143 | Increased IL-22 production | p < 0.03 | [10] |

| Murine Treg cells | LYC-53772 | Decreased % of FOXP3+ cells | p = 1.6 x 10⁻⁷ | [10] |

| Human PBMCs (Type 17 polarized) | LYC-54143 | Decreased % of FOXP3+ cells | p = 0.009 | [10] |

| Molecule | Cell Type | Agonist | Effect | Quantitative Measure | Reference |

| PD-1 | Murine Tc17 cells | LYC-54143 | Decreased MFI | p = 0.0002 | [2] |

| PD-1 | Murine Tc17 cells | LYC-54143 | Decreased % of PD-1+ cells | Significant reduction after 1, 2, and 3 restimulations | [2] |

Experimental Protocols

Detailed experimental protocols for evaluating the effects of RORγ agonists like this compound typically involve in vitro cell-based assays and in vivo animal models.

In Vitro T Cell Differentiation and Function Assays

1. T Cell Isolation and Culture:

-

Isolate CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors or from the spleens of mice using magnetic-activated cell sorting (MACS).

-

Culture the isolated T cells in appropriate media supplemented with cytokines to induce differentiation towards a specific lineage (e.g., Th17, Tc17, or Treg).

2. Th17/Tc17 Differentiation Assay:

-

Culture naive CD4+ or CD8+ T cells with anti-CD3 and anti-CD28 antibodies for T cell receptor (TCR) stimulation.

-

Add a cocktail of polarizing cytokines, typically including TGF-β, IL-6, IL-1β, and IL-23, to the culture medium.

-

Treat the cells with the RORγ agonist (e.g., this compound) or vehicle control at various concentrations.

-

After a period of incubation (typically 3-5 days), analyze the cells for the expression of IL-17A and other relevant cytokines by intracellular flow cytometry or by measuring secreted cytokines in the supernatant using ELISA or multiplex bead arrays.

3. Treg Differentiation Assay:

-

Culture naive CD4+ T cells with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2.

-

Treat the cells with the RORγ agonist or vehicle control.

-

After incubation, assess the percentage of Foxp3+ cells by intracellular flow cytometry.

4. Cytotoxicity Assay:

-

Generate Tc17 cells by differentiating OT-I CD8+ T cells (transgenic T cells specific for an ovalbumin peptide) in the presence of a RORγ agonist.

-

Co-culture the resulting Tc17 effector cells with target tumor cells expressing the cognate antigen (e.g., EG7 lymphoma cells expressing ovalbumin) at various effector-to-target ratios.

-

Measure target cell lysis using methods such as chromium-51 release assay or flow cytometry-based cytotoxicity assays.

In Vivo Studies

1. Syngeneic Tumor Models:

-

Implant tumor cells (e.g., MC38 colorectal carcinoma or 4T1 breast cancer) subcutaneously into immunocompetent mice.

-

Once tumors are established, treat the mice orally with the RORγ agonist or vehicle control.

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, tumors and lymphoid organs can be harvested for immunological analysis, including flow cytometry of tumor-infiltrating lymphocytes (TILs) to assess the phenotype and function of different T cell subsets.

Visualizations

Signaling Pathway of RORγ Agonism

Caption: Signaling pathway of this compound as a RORγ agonist.

Experimental Workflow for Evaluating RORγ Agonists

References

- 1. What are RORG agonists and how do they work? [synapse.patsnap.com]

- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are RORγt agonists and how do they work? [synapse.patsnap.com]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Validation of RORγt in Autoimmune Disease Models

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the validation of the nuclear receptor RORγt (Retinoic acid-related orphan receptor gamma t) as a therapeutic target in autoimmune diseases. While the specific compound GNE-0946 is a known RORγt agonist, this document will focus on the broader strategy for validating its target, RORγt, which primarily involves demonstrating the therapeutic potential of inhibiting its function in preclinical autoimmune models. The use of a potent agonist like this compound serves as a critical tool to confirm the pro-inflammatory role of RORγt activation, thereby validating the hypothesis that its inhibition should be beneficial.

Introduction to RORγt as a Therapeutic Target

Retinoid-related orphan receptor gamma t (RORγt) is a lineage-defining transcription factor essential for the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of CD4+ T lymphocytes that produce a range of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[3][4] Dysregulation and over-activation of the Th17 pathway are strongly implicated in the pathogenesis of numerous autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][4]

By driving the expression of these inflammatory mediators, RORγt is considered a master regulator of this pathogenic immune response.[4][5] Consequently, modulating the activity of RORγt presents a highly attractive therapeutic strategy for a wide array of autoimmune disorders.[6] The primary therapeutic approach involves the development of inverse agonists or antagonists to suppress RORγt's transcriptional activity, thereby inhibiting Th17 cell development and function.[4][7]

Target validation for RORγt involves a multi-step process:

-

In Vitro Confirmation: Demonstrating that modulating RORγt activity with a chemical probe (agonist or inverse agonist/antagonist) directly impacts Th17 cell differentiation and cytokine production.

-

In Vivo Proof-of-Concept: Showing that pharmacological inhibition of RORγt can prevent or ameliorate disease in established animal models of autoimmunity.

This compound: A Tool for Target Engagement

This compound is identified as a potent and selective RORγ agonist. While agonism of RORγt would be expected to exacerbate autoimmunity, such a compound is invaluable for target validation. It can be used to probe the downstream consequences of RORγt activation and confirm its role in driving pro-inflammatory pathways, thus strengthening the rationale for therapeutic inhibition.

Quantitative Data: Biochemical Potency

The following table summarizes the known in vitro potency of this compound.

| Compound | Target | Assay Type | Cell Line | Potency (EC50) |

| This compound | RORγ | Transcriptional Activation | HEK-293 | 4 nM |

Signaling Pathway of RORγt and Th17 Differentiation

The differentiation of naïve CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[8] This triggers a signaling cascade involving the activation of the transcription factor STAT3. Activated STAT3, in conjunction with other factors like IRF4, induces the expression of RORC, the gene encoding RORγt.[9] RORγt then binds to the promoter regions of target genes, including IL17A, IL17F, and IL23R (the receptor for IL-23), driving the Th17 phenotype.[7][9] IL-23 plays a crucial role in the subsequent expansion and stabilization of the Th17 cell population.[8]

Experimental Protocols for RORγt Target Validation

Validating RORγt as a therapeutic target requires a series of well-defined in vitro and in vivo experiments. The goal is to demonstrate that inhibiting RORγt leads to a reduction in Th17-mediated inflammation and disease pathology.

In Vitro Validation Workflow

The initial phase of validation uses cell-based assays to confirm the mechanism of action of a test compound.

Detailed Protocol: In Vitro Th17 Differentiation Assay

-

Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens of mice using magnetic-activated cell sorting (MACS).

-

Plate Coating: Coat 96-well plates with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.

-

Cell Culture: Seed naïve CD4+ T cells in the coated plates. Culture in media containing Th17 polarizing cytokines: TGF-β (1-5 ng/mL) and IL-6 (20-50 ng/mL), along with anti-IFN-γ and anti-IL-4 neutralizing antibodies to prevent differentiation into other T helper lineages.

-

Compound Treatment: Add the RORγt modulator (e.g., an inverse agonist) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Culture the cells for 3-4 days. For the final 4-6 hours, re-stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine analysis.

-

Analysis:

-

ELISA: Collect supernatant before re-stimulation to measure the concentration of secreted IL-17A.

-

Flow Cytometry: After re-stimulation, harvest cells, fix, permeabilize, and stain for intracellular IL-17A to determine the percentage of Th17 cells.

-

qPCR: Lyse a separate set of cells after 3 days to extract RNA. Perform quantitative real-time PCR to measure the relative expression of Rorc, Il17a, Il17f, and Il23r.

-

In Vivo Validation in Autoimmune Disease Models

Successful in vitro validation is followed by efficacy testing in animal models that recapitulate key aspects of human autoimmune diseases.

A. Experimental Autoimmune Encephalomyelitis (EAE) - Model for Multiple Sclerosis

EAE is a T-cell-mediated inflammatory demyelinating disease of the central nervous system (CNS).[10][11] It is the most common model used for MS research.[12][13] RORγt-deficient mice are resistant to EAE, highlighting the target's critical role in this disease.[5]

Protocol: MOG35-55-induced EAE in C57BL/6 Mice

-

Induction: Emulsify myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Immunize female C57BL/6 mice subcutaneously with the emulsion on day 0.

-

Pertussis Toxin: Administer pertussis toxin intraperitoneally on day 0 and day 2 to facilitate the entry of immune cells into the CNS.[11]

-

Compound Dosing: Begin daily oral or intraperitoneal administration of the RORγt inverse agonist or vehicle control, either prophylactically (starting day 0) or therapeutically (starting after disease onset, typically day 10-12).

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (e.g., 0=no signs; 1=limp tail; 2=hind limb weakness; 3=hind limb paralysis; 4=quadriplegia; 5=moribund).

-

Terminal Analysis (at peak of disease):

-

Histology: Perfuse animals and collect spinal cords for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).

-

Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze the frequency of Th17 (CD4+IL-17A+) cells.

-

Cytokine Analysis: Re-stimulate splenocytes with MOG35-55 peptide ex vivo and measure IL-17A production by ELISA.

-

B. Collagen-Induced Arthritis (CIA) - Model for Rheumatoid Arthritis

The CIA model mimics the inflammatory synovitis and joint destruction seen in human rheumatoid arthritis.[14] Th17 cells are known to be key drivers of this pathology.

Protocol: Collagen-Induced Arthritis in DBA/1 Mice

-

Primary Immunization: Emulsify bovine or chicken type II collagen in CFA. Administer the emulsion intradermally at the base of the tail of male DBA/1 mice on day 0.

-

Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.

-

Compound Dosing: Begin daily administration of the RORγt inverse agonist or vehicle control, typically starting from the day of the booster immunization.

-

Clinical Assessment: Monitor mice 3-4 times per week for signs of arthritis. Score each paw for erythema and swelling (e.g., scale of 0-4 per paw, for a maximum score of 16 per mouse). Measure paw thickness with a caliper.

-

Terminal Analysis (e.g., day 35-42):

-

Histology: Collect joints for histological assessment of inflammation, pannus formation, and bone/cartilage erosion.

-

Serology: Measure serum levels of anti-type II collagen antibodies and inflammatory cytokines (e.g., IL-6, IL-17A).

-

Representative Data from In Vivo Models

The following tables summarize the type of quantitative data generated from in vivo studies with RORγt modulators.

Table 1: Efficacy of a RORγt Inverse Agonist in EAE Model

| Treatment Group | Mean Peak Clinical Score (± SEM) | CNS Infiltrating Th17 Cells (%) | MOG-Specific IL-17A Production (pg/mL) |

| Vehicle Control | 3.5 ± 0.3 | 2.1 ± 0.4 | 1250 ± 150 |

| RORγt Inverse Agonist (e.g., SR2211) | 1.5 ± 0.2 | 0.5 ± 0.1 | 350 ± 75 |

| Data are representative based on published studies of RORγt inverse agonists.[4] *p < 0.05 vs. Vehicle Control. |

Table 2: Efficacy of a RORγt Inverse Agonist in CIA Model

| Treatment Group | Mean Arthritis Score (Day 35) | Paw Swelling (mm, change from baseline) | Joint Histology Score (Inflammation) |

| Vehicle Control | 10.2 ± 1.1 | 1.8 ± 0.2 | 3.2 ± 0.4 |

| RORγt Inverse Agonist (e.g., SR2211) | 4.5 ± 0.8 | 0.7 ± 0.1 | 1.1 ± 0.2 |

| Data are representative based on published studies of RORγt inverse agonists.[15][16] *p < 0.05 vs. Vehicle Control. |

Conclusion

The validation of RORγt as a therapeutic target for autoimmune diseases is a robust process grounded in its fundamental role as the master regulator of Th17 cells. The strategic use of well-characterized tool compounds, including potent agonists like this compound to probe the pathway and inverse agonists to test the therapeutic hypothesis, is crucial. The experimental workflows detailed here, from in vitro cellular assays to established in vivo models like EAE and CIA, provide a clear roadmap for confirming target engagement and demonstrating preclinical proof-of-concept. The consistent finding that inhibition of RORγt ameliorates disease in these models provides strong validation for its continued development as a drug target for a host of debilitating autoimmune conditions.

References

- 1. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. The Th17 Pathway and Inflammatory Diseases of the Intestines, Lungs and Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct RORγt-dependent Th17 immune responses are required for autoimmune pathogenesis and protection against bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. transpharmation.com [transpharmation.com]

- 11. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]

- 12. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. Collagen induced Arthritis Model_GemPharmatech [gempharmatech.com]

- 15. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Investigating the Downstream Effects of GNE-0946: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-0946 is a potent and selective agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ/RORc), with a reported EC50 of 4 nM in HEK-293 cells.[1] RORγt, an isoform of RORγ, is a master transcriptional regulator that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This technical guide provides an in-depth overview of the known downstream effects of this compound, focusing on its impact on signaling pathways, cytokine production, and gene expression. The information presented herein is intended to support further research and drug development efforts targeting the RORγt pathway.

Core Mechanism of Action

As a RORγ agonist, this compound mimics the action of endogenous ligands, binding to the ligand-binding domain of the RORγt protein. This binding event induces a conformational change in the receptor, promoting the recruitment of coactivator proteins and initiating the transcription of RORγt target genes. The primary and most well-characterized downstream effect of RORγt activation is the differentiation of naïve CD4+ T cells into the Th17 lineage.

Downstream Signaling Pathways

The activation of RORγt by this compound and the subsequent production of IL-17 trigger a cascade of downstream signaling events. The primary signaling pathways implicated are:

-

NF-κB Pathway: IL-17 receptor activation leads to the recruitment of adaptor proteins that activate the IκB kinase (IKK) complex. This, in turn, leads to the phosphorylation and degradation of IκB, allowing the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

-

MAPK Pathways: The IL-17 signaling cascade also engages Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which contribute to the inflammatory response.

-

C/EBP Pathways: CCAAT/enhancer-binding proteins (C/EBPs) are another family of transcription factors activated downstream of IL-17 signaling, further amplifying the expression of inflammatory mediators.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in the differentiation of Th17 cells and is activated by cytokines like IL-6 and IL-23, whose expression can be influenced by the RORγt/IL-17 axis.

Signaling Pathway Diagram

Caption: this compound activates RORγt, leading to Th17 differentiation and cytokine production, which in turn activates downstream inflammatory pathways in target cells.

Quantitative Data on Downstream Effects

| Downstream Effect | Expected Outcome with this compound Treatment |

| Th17 Cytokine Secretion | |

| IL-17A | Dose-dependent increase |

| IL-17F | Dose-dependent increase |

| IL-22 | Dose-dependent increase |

| RORγt Target Gene Expression | |

| IL23R mRNA | Upregulation |

| CCR6 mRNA | Upregulation |

| Th17 Cell Differentiation | |

| Percentage of IL-17A+ CD4+ T cells | Increase |

| Downstream Signaling Activation | |

| Phosphorylation of NF-κB p65 | Increase |

| Phosphorylation of STAT3 | Increase |

Key Experimental Protocols

The following are detailed methodologies for key experiments to investigate the downstream effects of this compound.

In Vitro Human Th17 Cell Differentiation Assay

This protocol describes the differentiation of naïve human CD4+ T cells into Th17 cells and the subsequent analysis of cytokine production.

a. Isolation of Naïve CD4+ T cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for naïve CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.

b. Th17 Differentiation:

-

Plate the purified naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 5 µg/mL).

-

Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the culture medium.

-

Add a Th17-polarizing cytokine cocktail to the culture medium. A typical cocktail includes:

-

Recombinant human IL-6 (e.g., 20 ng/mL)

-

Recombinant human TGF-β1 (e.g., 5 ng/mL)

-

Recombinant human IL-1β (e.g., 10 ng/mL)

-

Recombinant human IL-23 (e.g., 20 ng/mL)

-

Anti-IFN-γ and anti-IL-4 neutralizing antibodies (to block Th1 and Th2 differentiation).

-

-

Add this compound at various concentrations (e.g., from 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).

-

Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

c. Analysis of Cytokine Production:

-

On the final day of culture, re-stimulate the cells with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Harvest the cells and perform intracellular cytokine staining for IL-17A, IL-17F, and IL-22 using fluorescently labeled antibodies.

-

Analyze the percentage of cytokine-producing cells by flow cytometry.

-

Alternatively, collect the culture supernatants before re-stimulation and measure cytokine concentrations using an enzyme-linked immunosorbent assay (ELISA).

Experimental Workflow Diagram

Caption: Workflow for in vitro human Th17 cell differentiation and analysis of cytokine production following this compound treatment.

RORγt Luciferase Reporter Assay

This assay is used to quantify the agonist activity of this compound on RORγt in a cell-based system.

a. Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with two plasmids:

-

An expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the RORγt ligand-binding domain (Gal4-RORγt-LBD).

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS) promoter.

-

b. Compound Treatment and Luciferase Assay:

-

After transfection, plate the cells in a 96-well plate.

-

Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

c. Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

Western Blot for NF-κB and STAT3 Activation

This protocol is for detecting the activation of key downstream signaling molecules.

a. Cell Treatment and Lysis:

-

Differentiate human Th17 cells in vitro as described in Protocol 1.

-

On the day of analysis, stimulate the cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

b. Western Blotting:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated NF-κB p65 (Ser536) and phosphorylated STAT3 (Tyr705). Also, probe for total NF-κB p65 and total STAT3 as loading controls.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Logical Relationship Diagram

Caption: Logical flow from this compound administration to the resulting inflammatory response.

Conclusion

This compound is a valuable tool for probing the downstream consequences of RORγt activation. Its high potency and selectivity make it an ideal compound for in vitro and in vivo studies aimed at understanding the role of the Th17 pathway in various physiological and pathological processes. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers to further investigate the intricate downstream effects of this compound and to explore its therapeutic potential. Further studies are warranted to generate specific dose-response data for this compound on primary human immune cells to fully elucidate its pharmacological profile.

References

GNE-0946: A Technical Guide to its Function as a RORγ Agonist and Impact on Cytokine Production

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GNE-0946, a potent and selective agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). Contrary to potential expectations of cytokine suppression, this compound, by activating RORγ, is understood to play a role in the upregulation of specific pro-inflammatory cytokines. This document details the mechanism of action, presents available data on the effects of RORγ agonists on cytokine production, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways.

Introduction to this compound and RORγ

This compound has been identified as a potent and selective agonist for RORγ (also known as RORc), with a reported EC50 of 4 nM in HEK-293 cells.[1][2] RORγ is a nuclear receptor that acts as a key transcription factor, particularly in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that produce a distinct set of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).

The role of RORγ as a master regulator of Th17 cell differentiation places it at a critical juncture in the immune response. Activation of RORγ leads to the transcription of genes encoding for pro-inflammatory cytokines, including IL-17A, IL-17F, IL-22, and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). Consequently, RORγ agonists are being investigated for their potential to enhance anti-tumor immunity by augmenting the inflammatory response within the tumor microenvironment. Conversely, RORγ inverse agonists, which suppress the receptor's activity, are being explored for the treatment of autoimmune diseases characterized by excessive Th17-mediated inflammation.[3][4]

Mechanism of Action: RORγ Agonism and Cytokine Gene Expression

As a RORγ agonist, this compound binds to the ligand-binding domain (LBD) of the RORγ receptor. This binding event induces a conformational change in the receptor, promoting the recruitment of coactivator proteins. The RORγ-coactivator complex then binds to specific DNA sequences known as ROR Response Elements (ROREs) located in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis and secretion of pro-inflammatory cytokines.

The primary cytokine associated with RORγ activation is IL-17A. IL-17A is a hallmark cytokine of Th17 cells and plays a crucial role in host defense against extracellular pathogens. However, its dysregulation is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Other cytokines and chemokines whose production is enhanced by RORγ agonism include IL-17F, IL-22, and CCL20.[3]

Signaling Pathway Diagram

Caption: RORγ Agonist Signaling Pathway.

Quantitative Data: Impact of RORγ Agonists on Cytokine Production

| Cytokine | Cell Type | RORγ Agonist | Fold Change / Effect | Reference |

| IL-17A | Murine Th17 cells | LYC-53772 | Significant increase in secretion | [3] |

| Murine Tc17 cells | LYC-53772 | Significant increase in secretion | [3] | |

| Human PBMCs | LYC-54143 | Increased production | ||

| IL-17F | Murine Th17/Tc17 cells | LYC-53772 | Increased expression | [3] |

| Human PBMCs | LYC-54143 | Increased production | ||

| IL-22 | Murine Th17/Tc17 cells | LYC-53772 | Increased expression | [3] |

| Human PBMCs | LYC-54143 | Increased production | ||

| GM-CSF | Murine Th17/Tc17 cells | RORγ agonist | Increased production | [3] |

| IFN-γ | Murine Th17/Tc17 cells | LYC-53772 | Minimal to no significant change | [3] |

| Human PBMCs | LYC-54143 | No significant change |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the impact of a RORγ agonist like this compound on cytokine production.

In Vitro T-Cell Differentiation and Cytokine Analysis

Objective: To determine the effect of this compound on the differentiation of naive T cells into Th17 cells and their subsequent cytokine production.

Methodology:

-

Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.

-

T-cell Culture and Differentiation: Isolated naive CD4+ T cells are cultured in complete RPMI-1640 medium.

-

Th17 Polarization: To induce Th17 differentiation, the culture medium is supplemented with anti-CD3 and anti-CD28 antibodies (for T-cell activation), along with a cocktail of polarizing cytokines, typically including IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4.

-

Treatment with this compound: Differentiating T cells are treated with various concentrations of this compound (or a vehicle control, e.g., DMSO).

-

Incubation: Cells are incubated for 3-5 days to allow for differentiation.

-

Restimulation and Cytokine Measurement:

-

For intracellular cytokine staining, cells are restimulated for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against IL-17A, IFN-γ, etc., for analysis by flow cytometry.

-

For secreted cytokine analysis, culture supernatants are collected after the differentiation period (with or without restimulation) and analyzed for cytokine concentrations using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

-

Experimental Workflow Diagram

Caption: In Vitro Th17 Differentiation Workflow.

Reporter Gene Assay

Objective: To confirm the agonist activity of this compound on the RORγ receptor in a cellular context.

Methodology:

-

Cell Line: A suitable host cell line (e.g., HEK293) is used.

-

Transfection: Cells are transiently transfected with two plasmids:

-

An expression vector encoding the RORγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Treatment: Transfected cells are treated with various concentrations of this compound or a known RORγ agonist/inverse agonist as controls.

-

Incubation: Cells are incubated for 24-48 hours.

-

Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates agonist activity of the compound.

Conclusion

This compound is a potent RORγ agonist that, by activating its target, is expected to enhance the production of pro-inflammatory cytokines, particularly those associated with the Th17 lineage such as IL-17A. This mechanism of action positions this compound and other RORγ agonists as potential therapeutic agents for applications where a bolstered immune response is desired, such as in immuno-oncology. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and its specific impact on the cytokine profile in various immune cell populations. It is important for researchers to consider the stimulatory, rather than suppressive, effect of this compound on cytokine production in their experimental designs.

References

The Influence of RORγt Agonism on Gene Expression in Primary T Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Retinoid-related Orphan Receptor gamma t (RORγt), a lineage-defining transcription factor, is pivotal in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are a critical subset of CD4+ T cells implicated in host defense against extracellular pathogens and in the pathophysiology of various autoimmune and inflammatory diseases. Pharmacological modulation of RORγt activity, therefore, presents a compelling therapeutic strategy. This technical guide explores the effect of RORγt agonism, exemplified by compounds such as GNE-0946, on gene expression in primary T cells. We will delve into the core signaling pathways, present quantitative data on gene and protein expression changes, and provide detailed experimental protocols for the study of these effects.

Introduction to RORγt and Th17 Cells

RORγt is a member of the nuclear receptor superfamily and is encoded by the RORC gene. Its expression is largely restricted to immune cells and is essential for the development of Th17 cells from naive CD4+ T cells.[1][2] The Th17 lineage is characterized by the production of a signature profile of cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines play a crucial role in recruiting neutrophils and other immune cells to sites of inflammation and in maintaining mucosal barrier integrity.

This compound is a potent and selective agonist of RORγ, the family to which RORγt belongs. By binding to and enhancing the transcriptional activity of RORγt, this compound and similar agonists are expected to promote the Th17 phenotype and modulate the expression of a wide array of genes involved in T cell function.

The Th17 Differentiation Signaling Pathway

The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu that activates a cascade of intracellular signaling events, culminating in the expression and activation of RORγt.

As depicted in Figure 1, the process is initiated by the cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). TGF-β signals through its receptor to activate SMAD proteins, while IL-6 activates the JAK-STAT pathway, leading to the phosphorylation and activation of STAT3. Activated STAT3 is a critical transcription factor that induces the expression of RORγt, as well as other factors like IRF4 and BATF, which cooperate with RORγt to drive the expression of Th17-associated genes. IL-21, often produced by activated T cells, can create a positive feedback loop by further activating STAT3. IL-23 is important for the stabilization and expansion of the committed Th17 cell population. This compound, as a RORγt agonist, directly enhances the transcriptional activity of RORγt, thereby amplifying the downstream gene expression program.

Quantitative Effects of RORγ Agonists on Gene and Protein Expression

Studies on synthetic RORγ agonists, such as LYC-53772 and LYC-54143, provide quantitative insights into the expected effects of this compound on primary T cells. The following tables summarize key findings from in vitro studies where primary mouse or human T cells were differentiated under Th17-polarizing conditions in the presence of a RORγ agonist.

Modulation of Cytokine Production

RORγ agonists significantly enhance the production of hallmark Th17 cytokines.

| Cytokine | Cell Type | Treatment | Change in Expression | Reference |

| IL-17A | Mouse CD4+ & CD8+ T cells | LYC-53772 | Increased | [3] |

| IL-17A | Human PBMCs | LYC-54143 | Increased | [3] |

| IL-17F | Human PBMCs | LYC-54143 | Increased | [3] |

| IL-22 | Human PBMCs | LYC-54143 | Increased | [3] |

| IFNγ | Mouse CD4+ & CD8+ T cells | LYC-53772 | Minimal Change | [3] |

| IFNγ | Human PBMCs | LYC-54143 | No Significant Change | [3] |

Regulation of Immune Checkpoint and Effector Molecules

RORγ agonism also influences the expression of molecules involved in T cell regulation and effector function.

| Molecule | Cell Type | Treatment | Change in Expression | Reference |

| PD-1 (Protein) | Mouse CD8+ T cells | LYC-54143 | Decreased | [4] |

| FOXP3 (mRNA) | Mouse T cells | LYC-53772 | Decreased | [3] |

| CD73 (Protein) | Mouse T cells | LYC-54143 | Decreased | [4] |

| Co-stimulatory Receptors (e.g., CD137, CD226) | Mouse T cells | LYC-54143 | Increased | [4] |

| Co-inhibitory Receptors (e.g., TIGIT) | Mouse T cells | LYC-54143 | Decreased | [4] |

Experimental Protocols

To investigate the effects of this compound on gene expression in primary T cells, a series of well-established in vitro experiments can be performed. The following provides a general workflow and detailed protocols for key steps.

Isolation of Primary Human CD4+ T Cells

-

Source Material: Obtain peripheral blood mononuclear cells (PBMCs) from healthy human donors via Ficoll-Paque density gradient centrifugation.

-

Negative Selection: Isolate naive CD4+ T cells using a commercially available magnetic-activated cell sorting (MACS) kit for untouched CD4+ T cells, followed by depletion of CD45RO+ memory T cells if a purely naive population is desired.

-

Purity Assessment: Verify the purity of the isolated CD4+ T cell population (>95%) by flow cytometry using antibodies against CD3 and CD4.

In Vitro Th17 Differentiation

-

Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate for at least 2 hours at 37°C.

-

Cell Seeding: Wash the coated plate with sterile PBS and seed the purified naive CD4+ T cells at a density of 1-2 x 10^5 cells per well.

-

Differentiation Cocktail: Add soluble anti-CD28 antibody (e.g., 2 µg/mL) and the Th17-polarizing cytokine cocktail to the culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine). A typical human Th17 cocktail includes:

-

IL-1β (e.g., 10 ng/mL)

-

IL-6 (e.g., 20 ng/mL)

-

IL-23 (e.g., 20 ng/mL)

-

TGF-β (e.g., 1-5 ng/mL)

-

Anti-IFNγ and Anti-IL-4 neutralizing antibodies (to block Th1 and Th2 differentiation)

-

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

Treatment with this compound

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treatment: Add this compound at various concentrations to the Th17 differentiation cultures at the time of cell seeding. A vehicle control (e.g., DMSO) must be included.

Gene Expression Analysis by RNA-Sequencing

-

Cell Lysis and RNA Extraction: At the end of the culture period, harvest the T cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a standard protocol (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

-

Sequencing: Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to the human reference genome (e.g., hg38).

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.

-

Conduct pathway and gene set enrichment analysis to identify biological processes affected by this compound.

-

Protein Expression Validation by Flow Cytometry

-

Cell Staining:

-

For surface markers (e.g., PD-1, CD226), stain the cells with fluorescently labeled antibodies.

-

For intracellular cytokines (e.g., IL-17A), restimulate the cells for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A) and phorbol 12-myristate 13-acetate (PMA)/ionomycin. Then, fix and permeabilize the cells before staining with antibodies against the cytokines of interest.

-

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Conclusion

This compound and other RORγt agonists represent a promising class of immunomodulatory compounds. By selectively targeting the master regulator of Th17 cell differentiation, these molecules can significantly alter the gene expression landscape of primary T cells. This leads to an enhanced Th17 phenotype, characterized by increased production of IL-17A, IL-17F, and IL-22, and a modulation of various immune regulatory molecules. The experimental framework outlined in this guide provides a robust approach for the detailed characterization of the effects of this compound and similar compounds on T cell biology, which is essential for their further development as potential therapeutics for a range of diseases.

References

- 1. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

GNE-0946: In Vitro Assay Protocol for Th17 Differentiation

For Researchers, Scientists, and Drug Development Professionals